Resminostat (also known as RAS2410 or 4SC-201) is a novel, orally bioavailable, small molecule inhibitor of histone deacetylases (HDACs) [, , ]. It exhibits inhibitory activity against HDACs belonging to classes I, IIb, and IV, with a particular potency for HDACs 1, 2, 3, and 6 [, , , , ]. Resminostat's primary role in scientific research stems from its ability to alter gene expression by inhibiting HDACs, making it a valuable tool for investigating epigenetic mechanisms in various biological processes and disease models, including cancer [, , , , ].
Resminostat was developed by the German pharmaceutical company 4SC and has received orphan drug designation from the U.S. Food and Drug Administration for the treatment of hepatocellular carcinoma. It functions by inhibiting HDACs, which are enzymes involved in the removal of acetyl groups from histones, leading to a more compact chromatin structure and reduced gene expression associated with tumor suppression .
The synthesis of resminostat involves several key steps that typically utilize commercially available starting materials. While specific proprietary methods may not be publicly detailed, general approaches to synthesizing HDAC inhibitors like resminostat often include:
Specific reaction conditions (temperature, solvent choice, reaction time) and yields for each step would depend on the detailed synthetic pathway employed by researchers or manufacturers.
Resminostat's molecular structure is characterized by a hydroxamic acid functional group, which is pivotal for its interaction with HDAC enzymes. The compound can be represented by the following structural formula:
The presence of a hydroxamic acid moiety allows resminostat to effectively coordinate with metal ions in the active site of HDACs, thereby inhibiting their enzymatic activity. The spatial arrangement of atoms contributes to its binding affinity and selectivity towards different HDAC isoforms .
Resminostat participates in various chemical reactions that can be summarized as follows:
The mechanism of action for resminostat involves several key pathways:
Resminostat exhibits several important physical and chemical properties:
These properties are critical for determining appropriate dosage forms and delivery methods in clinical settings .
Resminostat has several scientific applications primarily focused on oncology:
Histone deacetylases (HDACs) are a family of 18 enzymes that catalyze the removal of acetyl groups from ε-N-acetyl-lysine residues on histone proteins (H2A/B, H3, H4) and non-histone substrates. This deacetylation promotes chromatin condensation, leading to transcriptional repression of tumor suppressor genes (e.g., p21, p53) and dysregulation of critical cellular processes including cell cycle progression, apoptosis, and DNA repair [1] [7]. Overexpression of specific HDAC isoforms is a hallmark of numerous malignancies:
Table 1: HDAC Isoforms and Their Pathological Roles in Chronic Diseases
HDAC Class | Key Isoforms | Pathological Roles | Associated Diseases |
---|---|---|---|
Class I | HDAC1, HDAC3 | Silencing tumor suppressors; Cell cycle dysregulation | Hepatocellular carcinoma, Colorectal cancer, Leukemias |
Class IIa | HDAC4, HDAC9 | Impaired myocyte/adipocyte differentiation; STAT5/USF1 deacetylation | Insulin resistance, Cardiovascular disease, Osteoporosis |
Class IIb | HDAC6, HDAC10 | Tubulin deacetylation; HSP90 stabilization | Cutaneous T-cell lymphoma, Metastatic progression |
Epigenetic dysregulation by HDACs extends beyond oncology. HDAC9-mediated deacetylation of myocyte enhancer factor-2 (MEF2) disrupts normal skeletal muscle differentiation, while its role in STAT5 deacetylation exacerbates autoimmune disorders by altering T-regulatory cell function [5] [7].
Resminostat (4SC-201, RAS2410) is an orally bioavailable hydroxamate-class inhibitor targeting multiple HDAC isoforms across Classes I and II. It exhibits potent inhibition of HDAC1 (IC₅₀ = 42.5 nM), HDAC3 (IC₅₀ = 50.1 nM), and HDAC6 (IC₅₀ = 71.8 nM), with weaker activity against HDAC8 (IC₅₀ = 877 nM) [9]. As a pan-HDAC inhibitor, it broadly modulates:
Table 2: Resminostat's Selectivity Profile Against Key HDAC Isoforms
HDAC Isoform | Class | IC₅₀ (nM) | Biological Consequence of Inhibition |
---|---|---|---|
HDAC1 | I | 42.5 | p21 activation; Cell cycle arrest at G1/S |
HDAC3 | I | 50.1 | NF-κB pathway suppression; Reduced inflammation |
HDAC6 | IIb | 71.8 | α-Tubulin hyperacetylation; Impaired metastasis |
HDAC8 | I | 877 | Minor effects on cell differentiation |
Pharmacologically, resminostat demonstrates dose-proportional pharmacokinetics with low inter-patient variability. A first-in-human trial established that doses ≥400 mg once-daily (days 1–5, 14-day cycles) achieve >90% HDAC enzyme inhibition in peripheral blood mononuclear cells, confirming target engagement [3]. Its hydroxamate moiety enables bidentate chelation of the zinc ion within HDAC catalytic pockets, conferring substrate-competitive binding (mean Kᵢ = 27 nM) [9].
Resminostat distinguishes itself from other HDAC inhibitors through its balanced isoform selectivity and synergistic potential:
Table 3: Comparative Preclinical Profiles of Select HDAC Inhibitors
Inhibitor | Primary HDAC Targets | Key Preclinical Synergies | Cancer Models Tested |
---|---|---|---|
Resminostat | HDAC1/3/6 | PI3Ki (Copanlisib); mTORi (AZD-2014); Radiotherapy | HCC, HNSCC, CTCL, Colorectal |
Vorinostat | Pan-HDAC | Limited radiosensitization | Melanoma, Lung, Breast |
Entinostat | HDAC1/3 | Exemestane (aromatase inhibitor) | Breast, Lung |
Mocetinostat | HDAC1/2/3/11 | Radiotherapy | HNSCC, Leukemia |
Pracinostat | Pan-HDAC | Azacitidine (demethylating agent) | Myelodysplastic syndromes |
In a phase I trial, resminostat monotherapy induced stable disease in 11/19 advanced solid tumor patients, including a 27% reduction in metastatic thymoma target lesions [3]. Its unique ability to inhibit both class I HDACs (reversing epigenetic silencing) and HDAC6 (disrupting proteostasis) positions it as a versatile backbone for combination regimens.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7